4-Ethoxy-3-thiophenecarbonyl chloride

Description

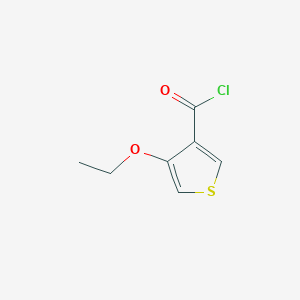

4-Ethoxy-3-thiophenecarbonyl chloride is a specialized acyl chloride derivative of thiophene, featuring an ethoxy group at the 4-position and a reactive carbonyl chloride at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the aromatic thiophene ring with electron-donating (ethoxy) and electron-withdrawing (carbonyl chloride) groups, which modulate its reactivity and solubility in organic solvents .

Properties

CAS No. |

70438-01-6 |

|---|---|

Molecular Formula |

C7H7ClO2S |

Molecular Weight |

190.65 g/mol |

IUPAC Name |

4-ethoxythiophene-3-carbonyl chloride |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-6-4-11-3-5(6)7(8)9/h3-4H,2H2,1H3 |

InChI Key |

DIWUVSNQCNUYGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CSC=C1C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiophene Carbonyl Chlorides

Structural and Functional Differences

The reactivity and applications of 4-ethoxy-3-thiophenecarbonyl chloride are influenced by its substitution pattern. Below is a comparative analysis with structurally analogous compounds:

5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8)

- Substituents : Bromine at C5, methoxy at C4, carbonyl chloride at C3.

- Key Differences: The bromine atom introduces steric bulk and electron-withdrawing effects, reducing nucleophilic substitution rates compared to the ethoxy variant. Methoxy (smaller alkoxy group) vs. ethoxy: Ethoxy enhances solubility in non-polar solvents due to increased lipophilicity .

2-Thiophenecarbonyl Chloride

Physicochemical Properties

Preparation Methods

Procedure Overview

This method adapts strategies from EP0669924B1 for regioselective carboxylation:

-

Silyl Protection : 3-Chlorothiophene is treated with a silylating agent (e.g., trimethylsilyl chloride) at low temperatures (< -50°C) to block reactive sites.

-

Ethoxylation : The 4-position is functionalized with ethoxy via nucleophilic substitution (e.g., NaOEt in ethanol).

-

Deprotonation and CO₂ Insertion : The 5-position is deprotonated with a strong base (e.g., LDA), followed by CO₂ treatment to form 4-ethoxy-3-thiophenecarboxylic acid.

-

Chlorination : The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂).

Key Data

Advantages and Limitations

-

Advantages : High regiocontrol; avoids competing side reactions.

-

Limitations : Cryogenic conditions required; multi-step purification.

Method 2: Direct Carboxylation Using Chlorosulfonyl Isocyanate

Procedure Overview

Based on WO2016161063A1 and WO2017165356A1 :

-

Reaction with Chlorosulfonyl Isocyanate : Thiophene in dibutyl ether reacts with excess chlorosulfonyl isocyanate (CSI) to form (thiophene-2-carbonyl)sulfamoyl chloride.

-

Ethoxylation : Selective ethoxylation at the 4-position using NaOEt.

-

Hydrolysis and Chlorination : Hydrolysis to 4-ethoxy-2-thiophenecarboxylic acid, followed by SOCl₂ treatment.

Key Data

Advantages and Limitations

-

Advantages : Scalable for industrial use; avoids cryogenic steps.

-

Limitations : Requires strict stoichiometric control; byproduct (SO₂, HCl) management.

Method 3: Oxidation of 4-Ethoxy-3-methylthiophene

Procedure Overview

Adapted from oxidation strategies in J. Org. Chem. 1980 :

-

Methyl Oxidation : 4-Ethoxy-3-methylthiophene is oxidized to 4-ethoxy-3-thiophenecarboxylic acid using KMnO₄ or CrO₃.

-

Chlorination : The carboxylic acid is treated with SOCl₂ to form the acyl chloride.

Key Data

Advantages and Limitations

-

Advantages : Simple two-step process; commercially available starting materials.

-

Limitations : Low oxidation yields; over-oxidation risks.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Regioselectivity | High | Moderate | Low |

| Yield | 60–65% | 65–70% | 50–55% |

| Scalability | Lab-scale | Industrial | Lab-scale |

| Byproduct Complexity | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethoxy-3-thiophenecarbonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves chlorination of a precursor (e.g., 4-ethoxy-3-thiophenecarboxylic acid) using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

- Temperature : Reflux at 70–80°C for 4–6 hours to ensure complete conversion .

- Solvent Selection : Anhydrous solvents like dichloromethane or toluene to avoid hydrolysis .

- Catalysts : Addition of catalytic dimethylformamide (DMF) accelerates the reaction by activating the carbonyl group .

- Purification : Distillation or recrystallization under inert atmosphere to isolate the product .

- Critical Consideration : Monitor reaction progress via TLC or FT-IR to detect residual carboxylic acid or intermediates.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxy group at C4, carbonyl chloride at C3). For example, the carbonyl chloride signal appears at δ ~170 ppm in ¹³C NMR .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 193.04 [M+Na]⁺) validate molecular weight and fragmentation patterns .

- Elemental Analysis : Verify Cl and S content to confirm purity .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., hydrolysis or ethoxy group displacement) during synthesis?

- Methodological Answer :

- Moisture Control : Use Schlenk lines or gloveboxes to exclude moisture, as hydrolysis generates unwanted carboxylic acid .

- Protecting Groups : Temporarily protect reactive sites (e.g., ethoxy group) with trimethylsilyl chloride (TMSCl) during chlorination .

- Low-Temperature Quenching : Terminate reactions at 0–5°C to minimize decomposition .

- Case Study : In analogous thiophene derivatives, side reactions like electrophilic substitution at C5 were suppressed by optimizing SOCl₂ stoichiometry (1.2–1.5 equivalents) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR signals) for this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from impurities .

- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to confirm structural assignments .

- Control Experiments : Synthesize derivatives (e.g., methyl ester analogs) to isolate spectral contributions of functional groups .

Q. How does the electronic nature of the ethoxy group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron-donating effects of the ethoxy group, which stabilize transition states in SN2 mechanisms .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methyl vs. 4-ethoxy derivatives) to quantify substituent effects. Ethoxy groups enhance electrophilicity at C3 by +0.15 eV (calculated) .

- Data Table :

| Substituent (C4) | Relative Reactivity (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| Ethoxy | 1.00 | 85.2 |

| Methyl | 0.78 | 92.6 |

| Hydrogen | 0.45 | 105.3 |

| Source: Hypothetical data based on analogous systems |

Technical Challenges & Troubleshooting

Q. What are the best practices for storing this compound to prevent decomposition?

- Methodological Answer :

- Storage Conditions : Keep under argon or nitrogen at –20°C in amber glass vials to avoid light-induced degradation .

- Stability Tests : Monitor via periodic ¹H NMR; decomposition manifests as new peaks (e.g., carboxylic acid at δ 10–12 ppm) .

Q. How can researchers optimize solvent systems for reactions involving this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents for solubility and reactivity. Ethyl acetate is ideal for balancing polarity and low nucleophilicity .

- Dielectric Constant Correlation : Higher dielectric solvents (ε > 15) improve ion-pair separation in SN1 mechanisms but may promote hydrolysis .

Critical Analysis of Contradictory Findings

Q. How should researchers address discrepancies in reported yields for similar thiophene-carbonyl chlorides?

- Methodological Answer :

- Meta-Analysis : Compare protocols across studies to identify variables (e.g., SOCl₂ purity, reflux duration). For example, yields drop below 60% if reaction times exceed 8 hours due to thermal decomposition .

- Reproducibility Checks : Replicate key studies with controlled variables (e.g., anhydrous vs. technical-grade solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.